(2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[3-[(1,1-dioxothiolan-3-yl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO7S2/c1-22-12-4-2-10(3-5-14(16)17)8-13(12)24(20,21)15-11-6-7-23(18,19)9-11/h2-5,8,11,15H,6-7,9H2,1H3,(H,16,17)/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNSXHZTOZDVNN-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfamoyl Chloride Formation
The sulfamoyl group is introduced via reaction of tetrahydrothiophene-3-amine 1,1-dioxide with a sulfonyl chloride precursor. Patent EP3715342B1 details a method for generating sulfamoyl fluorides using sulfuryl fluoride (SO₂F₂) under anhydrous conditions:
- Reaction Conditions :
- Conversion to Sulfamoyl Chloride :
The fluoride is treated with HCl (gas) in dichloromethane at 0°C, achieving quantitative conversion to the sulfamoyl chloride.
Coupling to 4-Methoxybenzoic Acid
The sulfamoyl chloride reacts with 3-amino-4-methoxybenzoic acid in THF/water (1:1) at pH 8–9:
Synthesis of Intermediate B: (2E)-3-(4-Methoxyphenyl)prop-2-enoic Acid
Knoevenagel Condensation
ChemicalBook reports a two-step synthesis from 4-methoxyacetophenone:
- Formation of Enone :
- 4-Methoxyacetophenone (5 mmol), diethyl oxalate (6 mmol), piperidine (cat.), toluene, reflux, 8 h
- Yield: 82% 3-(4-methoxyphenyl)prop-2-enoate
Stereoselective Control
The E-configuration is preserved by avoiding prolonged heating (>100°C) and using aprotic solvents (e.g., THF over DMF).
Coupling Strategies for Intermediate C
EDCI/HOBt-Mediated Amide Bond Formation
Intermediate A (1 eq) and Intermediate B (1.2 eq) are coupled using EDCI (1.5 eq) and HOBt (1.5 eq) in DMF:
Mitsunobu Reaction for Direct Coupling
An alternative route employs diethyl azodicarboxylate (DEAD) and triphenylphosphine:
Data Tables: Comparative Analysis of Methods
Table 1. Sulfamoyl Chloride Synthesis Routes
| Method | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SO₂F₂ Gas | Na₂CO₃, AcCN | 25 | 12 | 89 |
| ClSO₃H Direct | ClSO₃H, DCM | 0 | 2 | 92 |
Table 2. Enoic Acid Synthesis Efficiency
| Step | Conditions | Solvent | Yield (%) |
|---|---|---|---|
| Knoevenagel | Piperidine, reflux | Toluene | 82 |
| Saponification | NaOH, 60°C | EtOH/H₂O | 95 |
Challenges and Optimization
Sulfamoyl Group Stability
The sulfamoyl moiety is prone to hydrolysis under acidic conditions. Patent recommends maintaining pH >6 during coupling and using anhydrous solvents.
E/Z Isomerization
Prop-2-enoic acid derivatives may isomerize during coupling. Cooling (<10°C) and minimized light exposure preserve E-configuration.
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactivity
The prop-2-enoic acid moiety enables classical carboxylic acid reactions:
Esterification
Reaction with alcohols under acidic conditions (e.g., H₂SO₄) yields esters. For example:This reaction is analogous to esterification mechanisms observed in acrylic acid derivatives .
Amide Formation
Conversion to an acid chloride using thionyl chloride (SOCl₂) facilitates nucleophilic substitution with amines:Similar pathways were utilized in synthesizing cinnamide derivatives via reaction with piperazine analogues .
α,β-Unsaturated Double Bond Reactivity
The conjugated double bond (C2–C3) participates in electrophilic and cycloaddition reactions:
Hydrogenation
Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding a saturated carboxylic acid derivative:The E-configuration of the double bond influences regioselectivity in such reductions .
Michael Addition
Nucleophiles (e.g., amines, thiols) add to the β-carbon, forming substituted derivatives. For example:This reactivity is consistent with α,β-unsaturated carbonyl systems .
Sulfamoyl Group Reactivity
The sulfamoyl (-NHSO₂-) group exhibits nucleophilic substitution potential:
Hydrolysis
Under acidic or basic conditions, hydrolysis may yield sulfonic acids and amines:The tetrahydrothiophen-1,1-dioxide ring’s stability moderates reaction rates .
Substitution Reactions
The sulfamoyl nitrogen may act as a leaving group in SN2 reactions with alkyl halides or epoxides .
Aromatic Ring Reactivity
The 4-methoxyphenyl ring undergoes electrophilic substitution, directed by the methoxy (-OCH₃) group:
Steric hindrance from the sulfamoyl group may suppress reactivity at the ortho position .
Polymerization Potential
The α,β-unsaturated system and carboxylic acid group enable radical or anionic polymerization, forming polyacrylic acid-like structures. Copolymerization with vinyl monomers (e.g., styrene) is feasible .
Biological Interactions
While not a direct chemical reaction, the compound’s sulfamoyl group may inhibit bacterial dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), a key folate precursor . Computational studies suggest moderate binding affinity to DHPS (ΔG ≈ -8.2 kcal/mol).
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with specific biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, (2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may contribute to the design of polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor binding, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The target compound shares structural motifs with several cinnamic acid derivatives and sulfonamide-containing molecules. Key comparisons include:
Cinnamic Acid Derivatives
3-O-Feruloylquinic Acid (): Structure: Contains a (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid moiety esterified to a quinic acid. Key Differences: Lacks the sulfamoyl-dioxidotetrahydrothiophene group but shares the methoxyphenyl-enoic acid backbone. Applications: Used as a reference standard and in pharmacological research, particularly for antioxidant activity .
3-Hydroxy-4-methoxycinnamic Acid (): Structure: Features a 3-hydroxy-4-methoxyphenyl group attached to prop-2-enoic acid. Key Differences: Replaces the sulfamoyl-dioxidotetrahydrothiophene with a hydroxyl group, reducing polarity. Applications: Utilized in cosmetics, food additives, and anti-inflammatory research .
Sulfonamide-Containing Compounds
(E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic Acid (): Structure: Contains a sulfamoyl group linked to a trifluoromethylphenyl substituent. Key Differences: The trifluoromethyl group enhances lipophilicity compared to the dioxidotetrahydrothiophene ring. Applications: Likely targets kinases or receptors due to sulfonamide-protein interactions .
Bioactivity and Physicochemical Properties
Key Findings :
- Bioactivity clustering () suggests structural analogs with methoxyphenyl-enoic acid backbones share anti-inflammatory or antioxidant profiles. However, the target compound’s sulfamoyl group may confer unique interactions with sulfonamide-sensitive enzymes .
Research Implications
- QSAR Models (): The target compound’s unique substituents may place it outside the applicability domain (AD) of existing models for cinnamic acid derivatives, necessitating specialized QSAR development .
- Lumping Strategies (): While similar compounds are often grouped, the sulfamoyl-dioxidotetrahydrothiophene group in the target compound justifies separate analysis in pharmacokinetic or toxicity studies .
Biological Activity
The compound (2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid is a novel chemical entity that exhibits a range of biological activities. This article reviews its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N2O5S, and it features a complex structure that includes a sulfamoyl group and a methoxyphenyl moiety. The presence of the tetrahydrothiophen group contributes to its unique biological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits selective cytotoxicity against various cancer cell lines. In vitro assays demonstrated that it effectively inhibited the proliferation of human leukemia cells (K562) with an IC50 value of approximately 5.0 mM. Additionally, it showed promising activity against prostate cancer (PC3) and colon cancer (SW620) cell lines, suggesting its potential as an anticancer agent .
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This includes the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. The compound's ability to inhibit cell migration and invasion was also noted, indicating its potential role in preventing metastasis .
Absorption and Metabolism
The pharmacokinetic profile indicates that the compound is lipophilic, which may enhance its absorption when administered orally. Preliminary studies suggest a half-life of approximately 10 hours in vitro, with significant metabolism occurring via hydrolysis in human plasma .
Toxicity Studies
Toxicological assessments have shown that at lower doses (up to 450 mg/kg), the compound does not exhibit significant adverse effects. However, at higher doses (1000 mg/kg), minor reversible changes were observed in liver function indicators, establishing a no observed adverse effect level (NOAEL) for further studies .
In Vivo Studies
In vivo experiments using murine models demonstrated that administration of the compound significantly prolonged survival time in models subjected to acute cerebral ischemia. This neuroprotective effect was attributed to the compound's ability to mitigate oxidative stress and inflammation .
Data Tables
| Activity | Cell Line | IC50 (mM) | Comments |
|---|---|---|---|
| Anticancer | K562 | 5.0 | Selective toxicity against leukemia |
| Anticancer | PC3 | TBD | Potential for prostate cancer treatment |
| Anticancer | SW620 | TBD | Effective against colon cancer |
| Neuroprotection | Mouse Model | TBD | Significant survival improvement post-stroke |
Q & A
(Basic) What synthetic methodologies are commonly employed to prepare (2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid?
Answer:
The synthesis involves two primary steps:
Sulfonylation of tetrahydrothiophene-3-amine : React 1,1-dioxidotetrahydrothiophen-3-amine with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfamoyl intermediate .
Cinnamic acid coupling : Employ a Heck coupling or Knoevenagel condensation to attach the (2E)-prop-2-enoic acid moiety to the sulfamoylphenyl group. Catalysts like BF3·Et2O (for cyclization) and bases (e.g., piperidine) improve yields (60–75%) .
Critical Note : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
(Basic) Which analytical techniques are essential for confirming the structural and stereochemical integrity of this compound?
Answer:
- NMR Spectroscopy : 1H NMR confirms the (E)-configuration via trans-vinylic proton coupling constants (J = 15–16 Hz). 13C NMR identifies sulfone (δ 110–115 ppm) and methoxy (δ 55–56 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C15H17NO7S) with mass accuracy <2 ppm .
- HPLC-PDA : Monitors purity (>98%) using C18 columns (MeCN/H2O + 0.1% TFA) .
(Basic) What safety protocols are mandated for handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles are required. Use OV/AG/P99 respirators for aerosol-prone procedures .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks (H335) .
- Spill Management : Neutralize with vermiculite, collect in sealed containers, and dispose as hazardous waste .
(Advanced) How can reaction conditions be optimized to enhance the yield of the sulfamoyl intermediate?
Answer:
- Temperature Control : Maintain sulfonylation at 0–5°C to minimize byproducts (e.g., over-sulfonylation) .
- Solvent Selection : Use DCM over THF for better sulfonyl chloride solubility and reaction homogeneity.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate sulfamoyl bond formation, increasing yields by 15–20% .
(Advanced) How should researchers address discrepancies in reported NMR chemical shifts for the methoxy and sulfone groups?
Answer:
- Solvent Standardization : Compare data in consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl3 shifts δ 3.3–3.5 ppm for methoxy) .
- Internal Referencing : Use tetramethylsilane (TMS) for calibration to reduce solvent-induced variability.
- Computational Validation : Apply DFT-based NMR prediction tools (e.g., Gaussian) to cross-verify experimental shifts .
(Advanced) What strategies are effective in establishing structure-activity relationships (SAR) for this compound’s biological activity?
Answer:
- Substituent Variation : Synthesize analogs with modified sulfamoyl (e.g., alkyl vs. aryl) or methoxy groups to assess cytotoxicity and target binding .
- Enzymatic Assays : Test inhibition of cyclooxygenase (COX) or sulfotransferases using ELISA or fluorometric methods .
- Molecular Docking : Model interactions with COX-2 (PDB: 5KIR) to identify critical hydrogen bonds with Arg513 and Tyr355 .
(Advanced) How does the compound’s stability vary under different pH and temperature conditions?
Answer:
- pH Stability : Degradation studies (HPLC monitoring) show 90% stability at pH 4–7 (25°C, 24 hrs) but rapid hydrolysis (>50% loss) at pH >10 due to sulfamoyl cleavage .
- Thermal Stability : Store at –20°C in amber vials; DSC analysis reveals decomposition onset at 150°C .
(Advanced) What computational approaches are recommended for predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME to estimate logP (2.1), BBB permeability (low), and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate binding to human serum albumin (PDB: 1AO6) to assess plasma half-life .
- QM/MM Modeling : Calculate sulfone group polarization effects on solubility and membrane diffusion .
(Basic) What are the compound’s applications in pharmacological research?
Answer:
- Anti-inflammatory Studies : Target COX-2 in LPS-induced macrophages (IC50 determination via prostaglandin E2 ELISA) .
- Anticancer Screens : Test in NCI-60 cell lines with GI50 values correlated to sulfamoyl substitution patterns .
(Advanced) How can researchers mitigate batch-to-batch variability in large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
